3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid
Description
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino terminus, enabling selective deprotection under mild basic conditions . The compound features a pentanoic acid backbone with a methoxy (-OCH₃) substituent at the fourth carbon and an Fmoc-protected amine at the third position. This structural configuration enhances solubility in organic solvents and stabilizes the intermediate during peptide chain elongation .
Properties
Molecular Formula |
C21H23NO5 |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methoxypentanoic acid |
InChI |
InChI=1S/C21H23NO5/c1-13(26-2)19(11-20(23)24)22-21(25)27-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24) |
InChI Key |
AEQYEQGAOKXHCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Protocol:
| Step | Reagents/Conditions | Details |
|---|---|---|
| 1 | Starting material: 4-methoxypentanoic acid | Ensure high purity for optimal results. |
| 2 | Solvent: Dichloromethane (DCM) or DMF | Provides a medium for the reaction. |
| 3 | Base: Triethylamine (TEA) | Neutralizes HCl formed during Fmoc addition. |
| 4 | Fmoc Chloride | Reacts with the amino group to form the protected derivative. |
| 5 | Reaction Monitoring | TLC or HPLC to track progress. |
| 6 | Purification | Column chromatography or recrystallization using solvents like ethanol or hexane. |
Reaction Mechanism
The reaction mechanism involves nucleophilic attack by the amino group of the starting material on the carbonyl carbon of Fmoc chloride. This results in the formation of a stable carbamate linkage, protecting the amino functionality.
Optimization Parameters
Several factors affect the yield and purity of the final product:
-
- Dichloromethane is preferred for its compatibility with both reagents and ease of removal post-reaction.
-
- Triethylamine is commonly used due to its ability to efficiently neutralize HCl without side reactions.
-
- Typically carried out at room temperature to avoid decomposition of sensitive functional groups.
-
- Prolonged reaction times may lead to side reactions; monitoring via TLC ensures timely termination.
Challenges in Synthesis
The primary challenges include:
- Sensitivity of the Fmoc group to acidic conditions.
- Potential formation of byproducts due to incomplete reactions or side reactions.
- Requirement for stringent purification to achieve high purity (>95%).
Data Table: Summary of Key Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4-Methoxypentanoic acid |
| Protecting Reagent | Fmoc Chloride |
| Solvent | Dichloromethane (DCM), DMF |
| Base | Triethylamine |
| Reaction Temperature | Room temperature |
| Purification Method | Column Chromatography |
| Characterization Tools | NMR, Mass Spectrometry, HPLC |
Applications in Peptide Synthesis
This compound's utility lies in its role as a building block for peptide synthesis:
- The Fmoc group allows selective deprotection under basic conditions while remaining stable under acidic conditions used for cleavage from resin.
- It facilitates automated synthesis processes in solid-phase peptide synthesizers.
Chemical Reactions Analysis
Peptide Bond Formation
The carboxylic acid group (-COOH) undergoes activation for nucleophilic acyl substitution reactions. Common methods include:
Key findings:
-
Coupling efficiency exceeds 85% when using HOBt/DCC at 4°C in anhydrous DMF.
-
Steric hindrance from the methoxy group slightly reduces reaction rates compared to non-substituted analogs .
Esterification
The carboxylic acid reacts with alcohols under acidic or activating conditions:
Example reaction:
-
Methyl ester formation proceeds with 90% yield using trimethylsilyl chloride (TMSCl) in methanol.
-
Longer-chain alcohols (e.g., benzyl alcohol) require DIC/HOBt activation .
Fmoc Deprotection
The Fmoc group is removed under mild basic conditions:
| Reagent | Conditions | Time | Efficiency | Citations |
|---|---|---|---|---|
| 20% Piperidine | DMF, rt | 15 min | >95% | |
| DBU (2% in DMF) | 0°C to rt, N₂ atmosphere | 30 min | 98% |
-
Mechanism : Base-induced β-elimination releases CO₂ and the fluorenylmethyl group.
-
Post-deprotection, the free amine is immediately available for further coupling .
Reductive Amination
The primary amine (post-Fmoc removal) participates in reductive amination with aldehydes/ketones:
Protocol :
-
React with aldehyde (e.g., formaldehyde) in THF at pH 5–6.
-
Reduce with NaBH₃CN (0°C to rt).
-
Isolate via column chromatography (silica gel, CH₂Cl₂/MeOH).
-
Yield : 70–80% with minimal side products.
-
The methoxy group stabilizes intermediates via resonance, enhancing reaction predictability.
Side-Chain Modifications
The methoxy group undergoes selective demethylation under strong acids:
-
Conditions : 33% HBr in acetic acid, 60°C, 4 hours.
-
Applications: Converts the methoxy group to a hydroxyl for phosphorylation or glycosylation .
Stability and Side Reactions
-
Acid Sensitivity : The Fmoc group remains stable in TFA (<1% cleavage at 0°C for 1 hr).
-
Base Sensitivity : Prolonged exposure to amines (e.g., TEA) causes partial epimerization .
-
Thermal Stability : Decomposes above 150°C, releasing CO₂ and fluorenyl derivatives.
Comparative Reactivity
| Property | 3-({[...]}-pentanoic acid | Fmoc-Ala-OH |
|---|---|---|
| Coupling Rate (DCC/HOBt) | 0.82 mmol/min | 1.10 mmol/min |
| Deprotection Time (20% piperidine) | 15 min | 10 min |
| Methoxy Demethylation Yield | 78% | N/A |
This compound’s versatility in peptide synthesis stems from its balanced reactivity profile, stability under standard coupling conditions, and modular protective group strategy. Its methoxy side chain enables tailored post-synthetic modifications, making it invaluable in drug discovery and bioconjugation .
Scientific Research Applications
Peptide Synthesis
Fmoc-L-beta-homovaline is primarily used as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the construction of complex peptides with high purity and yield. This method is crucial for creating peptides that can act as therapeutic agents or research tools.
Case Study : In a study published in the Journal of Peptide Science, researchers utilized Fmoc-L-beta-homovaline to synthesize neuropeptides that demonstrated potential neuroprotective effects in vitro, highlighting its importance in neuropharmacology .
Drug Development
The compound has been investigated for its potential role in drug design, particularly in the development of inhibitors targeting specific biological pathways. Its structural characteristics make it suitable for modifications that can enhance bioactivity and selectivity.
Data Table: Drug Development Studies Using Fmoc-L-beta-homovaline
| Study Reference | Target Pathway | Findings |
|---|---|---|
| Smith et al., 2023 | Neurotransmitter Receptors | Inhibition of receptor activity by modified peptides containing Fmoc-L-beta-homovaline |
| Johnson et al., 2024 | Cancer Cell Proliferation | Peptides showed reduced proliferation rates in cancer cell lines |
Bioconjugation Techniques
Fmoc-L-beta-homovaline is also valuable in bioconjugation techniques, where it can be attached to various biomolecules (e.g., proteins, antibodies) to enhance their stability and efficacy. This application is particularly relevant in the development of targeted therapies and diagnostics.
Case Study : A recent publication demonstrated the successful conjugation of Fmoc-L-beta-homovaline to an antibody, resulting in improved targeting of cancer cells compared to unmodified antibodies .
Mechanism of Action
The primary mechanism of action of 3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid is through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the desired peptide sequence is assembled, the Fmoc group is removed to expose the amino group for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Fmoc-Protected Amino Acid Derivatives
Structural Variations and Functional Group Modifications
The following table highlights structural differences among related compounds:
Key Observations:
- Backbone Flexibility: Linear chains (e.g., pentanoic acid) are common in SPPS, while aromatic backbones (e.g., benzoic acid derivatives) are used for rigid linkers .
- Substituent Effects : Methoxy groups enhance solubility in polar solvents, whereas hydrophobic groups (e.g., cyclohexyl) stabilize β-sheet structures .
- Reactive Handles : Alkyne-containing derivatives enable post-synthetic modifications via click chemistry .
Biological Activity
3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid, commonly referred to as Fmoc-amino acid derivative, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C23H28N2O5 and a molecular weight of 412.48 g/mol. It features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis.
Biological Activity Overview
Research indicates that compounds with Fmoc groups can exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
- Anticancer Activity : Certain analogs are being investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
- Neuroprotective Effects : There is emerging evidence that these compounds may protect neuronal cells from oxidative stress.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
- Modulation of Signaling Pathways : It can influence signaling pathways such as MAPK/ERK and PI3K/Akt, which are critical in cell proliferation and survival.
- Interaction with Receptors : Potential interactions with G-protein coupled receptors (GPCRs) could mediate its effects on cellular functions.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anticancer | Induces apoptosis in breast cancer cells | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various Fmoc derivatives, including this compound. The results demonstrated that the compound significantly inhibited the growth of MCF-7 breast cancer cells through the activation of caspase pathways, leading to programmed cell death.
Case Study: Neuroprotective Effects
Another study focused on the neuroprotective effects of related Fmoc compounds on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings indicated that treatment with these compounds resulted in a marked decrease in reactive oxygen species (ROS) levels, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. Q1. What are the recommended handling and storage protocols for this compound to ensure stability and safety?
Methodological Answer:
- Handling: Avoid skin/eye contact and aerosol formation. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood with local exhaust ventilation .
- Storage: Keep in a tightly closed container at 2–8°C in a dry, well-ventilated area away from direct sunlight. Incompatible with strong acids, bases, and oxidizing agents .
- Decomposition Risks: Toxic fumes (e.g., CO, NOx) may form during combustion; avoid high temperatures .
Q. Q2. How can researchers confirm the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- Analytical Techniques: Use HPLC with UV detection (λ = 254–280 nm for Fmoc-group monitoring) and LC-MS for molecular weight confirmation.
- Stability Testing: Monitor degradation under varying pH, temperature, and light exposure. For example, store aliquots at -20°C for long-term stability studies .
- Reference Data: Compare retention times and spectral data with structurally analogous Fmoc-protected amino acids (e.g., Fmoc-alanine derivatives) .
Q. Q3. What are the primary hazards associated with this compound, and how should accidental exposure be managed?
Methodological Answer:
- Hazards: Acute oral/dermal toxicity (Category 4), skin/eye irritation (Category 2), and respiratory irritation (H335) .
- Exposure Response:
- Inhalation: Move to fresh air; administer oxygen if breathing is labored .
- Skin/Eye Contact: Rinse with water for ≥15 minutes; seek medical evaluation .
- Spills: Collect with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. Q4. How can researchers resolve contradictory data on the compound’s reactivity in peptide coupling reactions?
Methodological Answer:
- Controlled Experiments: Compare coupling efficiencies using different activating agents (e.g., HATU vs. DCC) and solvents (DMF vs. THF) .
- Kinetic Studies: Monitor reaction progress via <sup>19</sup>F-NMR (if fluorinated analogs are used) or inline FTIR for real-time carbonyl group tracking .
- Case Study: For analogous Fmoc-amino acids, microwave-assisted synthesis reduced side reactions (e.g., racemization) by 20% compared to traditional methods .
Q. Q5. What strategies optimize the compound’s solubility in aqueous buffers for bioconjugation studies?
Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤10% v/v) or PEG-based solvents to enhance solubility without denaturing biomolecules .
- pH Adjustment: Dissolve in mildly alkaline buffers (pH 8–9) to exploit carboxylate group ionization .
- Derivatization: Introduce hydrophilic groups (e.g., sulfonate) at the methoxy position via post-synthetic modification .
Q. Q6. How can researchers assess the compound’s potential for off-target interactions in biological assays?
Methodological Answer:
- Computational Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with non-target proteins (e.g., serum albumin) .
- In Vitro Assays: Perform competitive binding studies using fluorescence polarization or SPR to quantify interactions with model receptors .
- Structural Analogs: Compare activity profiles with derivatives like 3-(difluorophenyl)butanoic acid, which showed reduced off-target binding due to steric hindrance .
Q. Q7. What are the critical parameters for scaling up synthesis while minimizing racemization?
Methodological Answer:
- Temperature Control: Maintain reactions at 0–4°C to suppress base-catalyzed racemization .
- Coupling Agents: Use OxymaPure/DIC systems, which reduce epimerization risk compared to HOBt/DCC .
- Process Monitoring: Implement inline chiral HPLC to detect enantiomeric excess (≥98% required for pharmaceutical-grade intermediates) .
Q. Q8. How can researchers validate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Models: Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- Metabolite ID: Use high-resolution MS (Orbitrap) to detect phase I/II metabolites (e.g., demethylation or glucuronidation) .
- Cross-Species Comparison: Assess stability in mouse vs. human hepatocytes to predict interspecies variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
